molecular formula C14H13BrO B113425 1-(Benzyloxy)-4-(bromomethyl)benzene CAS No. 5544-60-5

1-(Benzyloxy)-4-(bromomethyl)benzene

Cat. No.: B113425
CAS No.: 5544-60-5
M. Wt: 277.16 g/mol
InChI Key: KHZAFUOYPXXJKO-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-(bromomethyl)benzene (CAS: Not explicitly provided; molecular formula: C₁₄H₁₃BrO) is a benzyl ether derivative featuring a bromomethyl substituent at the para position relative to the benzyloxy group. This compound is widely used in organic synthesis as an intermediate for constructing complex molecules, particularly in C–C bond homologation and alkylation reactions. Its bromomethyl group serves as an electrophilic site for nucleophilic substitution or insertion reactions, while the benzyloxy group provides steric and electronic modulation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group undergoes SN2 reactions with diverse nucleophiles due to its primary benzylic nature, which stabilizes the transition state.

Key Examples:

Reaction PartnerConditionsProductYieldReference
tert-Butyl dimethylphosphonoacetateNaH, THF, room temperaturePhosphonate ester intermediateNot reported
BornylamineDIPEA, CH₃CN, 80°CN-(4-(Benzyloxy)benzyl)bornylamine67%
  • Horner-Wadsworth-Emmons Olefination : Treatment with tert-butyl dimethylphosphonoacetate and sodium hydride generates a phosphonate intermediate. Subsequent elimination forms an α,β-unsaturated ester, critical for constructing conjugated systems in medicinal chemistry .

  • Amination : Reaction with bornylamine in acetonitrile replaces bromide with an amine group, yielding bioactive derivatives .

Elimination Reactions

Under strongly basic conditions, elimination can occur to form styrene derivatives, though direct evidence is limited in the literature.

Theoretical Pathway:

Reagents/ConditionsProduct
DBU, DMF, 100°C1-(Benzyloxy)-4-vinylbenzene

Reduction Reactions

The bromine atom can be reduced to a methyl group, though specific examples require extrapolation from analogous compounds.

Plausible Methods:

ReagentsConditionsProduct
LiAlH₄THF, 0°C to reflux1-(Benzyloxy)-4-methylbenzene
H₂, Pd/CEtOH, room temperature1-(Benzyloxy)-4-methylbenzene

Oxidation of the Benzyloxy Group

The benzyl ether can be cleaved under hydrogenolysis or acidic conditions to reveal a phenolic hydroxyl group.

Reagents/ConditionsProductReference
H₂, Pd/C, EtOH4-(Hydroxymethyl)phenol

Mechanistic Insights

  • SN2 Dominance : The primary benzylic bromide favors backside attack by nucleophiles (e.g., phosphonate carbanions, amines) with minimal steric hindrance.

  • Stability of Benzyloxy Group : The ether remains intact under standard reaction conditions, allowing selective modification at the bromomethyl position.

Comparative Reactivity

FeatureThis compoundAryl Bromides (e.g., 4-bromotoluene)
Reactivity in SN2High (benzylic position)Low (sp²-hybridized carbon)
Stability under BaseModerateHigh
Functional Group ToleranceCompatible with ethers, estersSensitive to strong bases

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(bromomethyl)benzene involves its ability to act as an alkylating agent. The bromine atom in the compound can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property makes it useful in various synthetic transformations and as a building block in organic synthesis .

Comparison with Similar Compounds

Below is a systematic comparison of 1-(benzyloxy)-4-(bromomethyl)benzene with structurally related compounds, focusing on synthesis, reactivity, and applications.

Structural Analogues with Varying Substituents

1-(Allyloxy)-4-(bromomethyl)benzene

  • Structure : Replaces the benzyloxy group with an allyloxy group.
  • Synthesis : Prepared via iron-catalyzed etherification of allyl alcohols with bromomethylbenzene derivatives.
  • Reactivity : Exhibits higher reactivity in cross-etherification reactions compared to benzyloxy derivatives, likely due to the electron-donating nature of the allyl group. Yields of homologated products (e.g., trifluorodecane derivatives) reach 64%, outperforming the benzyloxy analogue (58% yield) .
  • Applications : Preferred for synthesizing fluorinated hydrocarbons in medicinal chemistry.

1-Benzyloxy-4-bromobenzene (CAS: 6793-92-6)

  • Structure : Bromine atom directly attached to the benzene ring instead of a bromomethyl group.
  • Molecular Weight : 263.134 g/mol.
  • Reactivity : Lacks the electrophilic bromomethyl site, making it unsuitable for alkylation reactions. Primarily used in Ullmann coupling or as a directing group in aromatic substitution .

4-(Trifluoromethyl)benzyl Bromide (CAS: 402-49-3)

  • Structure : Contains a trifluoromethyl group at the para position instead of benzyloxy.
  • Molecular Formula : C₈H₆BrF₃.
  • Reactivity : The strong electron-withdrawing trifluoromethyl group enhances the electrophilicity of the bromomethyl site, enabling faster nucleophilic substitutions. Used in agrochemical synthesis .

Halogenated Analogues

4-(Benzyloxy)benzyl Chloride (CAS: 836-42-0)

  • Structure : Chlorine replaces bromine in the bromomethyl group.
  • Molecular Weight : 232.71 g/mol.
  • Reactivity : Lower leaving-group ability of Cl⁻ compared to Br⁻ results in slower reaction kinetics in SN2 reactions. However, it is cost-effective for large-scale syntheses of pharmaceuticals .

1-(Benzyloxy)-2-bromo-4-chlorobenzene (CAS: 151038-76-5)

  • Structure : Additional chlorine substituent at the meta position.
  • Applications : The steric and electronic effects of the chlorine atom influence regioselectivity in cross-coupling reactions, making it valuable for synthesizing polychlorinated biphenyls .

Multi-Functional Analogues

1,4-Bis(bromomethyl)benzene (mHS4)

  • Structure : Two bromomethyl groups at para positions.
  • Reactivity : Enables dual alkylation or polymerization reactions. Used in synthesizing dendrimers and cross-linked polymers.
  • Limitations: Higher toxicity and handling challenges compared to mono-bromomethyl derivatives .

1-(Bromomethyl)-3,5-dimethoxybenzene

  • Structure : Methoxy groups at meta positions relative to bromomethyl.
  • Reactivity : Electron-donating methoxy groups deactivate the benzene ring toward electrophilic substitution but enhance stability of radical intermediates in photochemical reactions .

Tabulated Comparison of Key Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Reactivity Feature Yield in Homologation Reactions
This compound C₁₄H₁₃BrO ~263.13 (estimated) Not explicitly provided Electrophilic bromomethyl site 58%
1-(Allyloxy)-4-(bromomethyl)benzene C₁₀H₁₁BrO 227.10 Not provided Enhanced reactivity due to allyl group 64%
4-(Trifluoromethyl)benzyl bromide C₈H₆BrF₃ 239.04 402-49-3 High electrophilicity from CF₃ group 70–85% (literature average)
4-(Benzyloxy)benzyl chloride C₁₄H₁₃ClO 232.71 836-42-0 Cost-effective but slower reactions 50–60%

Biological Activity

1-(Benzyloxy)-4-(bromomethyl)benzene, also known by its CAS number 5544-60-5, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₁₃BrO
  • Molecular Weight : 277.16 g/mol
  • Purity : Typically available in high purity (>95%)
  • Storage Conditions : Recommended to be stored in an inert atmosphere at -20°C.

The biological activity of this compound is primarily attributed to its interactions with various cellular targets:

  • P-glycoprotein (P-gp) : This compound has been shown to inhibit P-glycoprotein, a key player in drug efflux mechanisms, thereby enhancing the bioavailability of co-administered drugs .
  • Caspase Activation : It appears to induce apoptosis through the activation of caspases, particularly caspase-3 and caspase-10, which are crucial for programmed cell death.

Biological Activities

This compound exhibits several notable biological activities:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of Gram-negative bacteria
Drug InteractionEnhances bioavailability by inhibiting P-gp

Case Study: Anticancer Efficacy

A study investigating the effects of this compound on human cancer cell lines revealed significant cytotoxicity. The compound was tested against several lines, including breast and lung cancer cells. Results indicated a dose-dependent increase in apoptosis markers, such as cleaved caspase-3 levels, suggesting its potential as an anticancer agent.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption characteristics due to its ability to inhibit P-glycoprotein. This inhibition may lead to increased intracellular concentrations of other therapeutic agents when administered concurrently .

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(Benzyloxy)-4-(bromomethyl)benzene?

Answer:
The compound is typically synthesized via bromination of 4-(benzyloxy)toluene derivatives or functional group interconversion . Key methods include:

  • Electrophilic bromination : Using bromine (Br₂) with Lewis acids (e.g., FeBr₃) under controlled temperatures (0–25°C) to selectively brominate the methyl group .
  • Radical bromination : Employing N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in a solvent like CCl₄, ensuring regioselectivity at the benzylic position .
  • Cross-etherification : Catalytic methods (e.g., FeCl₃ in propylene carbonate) to introduce the benzyloxy group to pre-brominated intermediates .

Advanced Question: How can researchers optimize reaction conditions to mitigate competing side reactions during bromination?

Answer:
Competing side reactions (e.g., over-bromination, ring bromination) can be minimized by:

  • Temperature control : Maintaining sub-ambient temperatures (−10°C to 10°C) to slow down radical chain propagation and improve selectivity .
  • Solvent selection : Non-polar solvents (e.g., CCl₄) reduce ionic side reactions, while polar aprotic solvents (e.g., DCM) enhance bromine activation .
  • Catalyst tuning : Lewis acids like AlCl₃ favor benzylic bromination over aromatic substitution due to steric and electronic effects .
  • In situ monitoring : Techniques like TLC or NMR can track reaction progress and halt it at the mono-brominated stage .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:
Key methods include:

  • NMR spectroscopy :
    • ¹H-NMR : Peaks at δ 4.5–4.7 ppm (benzylic -CH₂Br) and δ 5.0–5.2 ppm (benzyloxy -OCH₂Ph) confirm substitution .
    • ¹³C-NMR : Signals near δ 30–35 ppm (C-Br) and δ 70–75 ppm (OCH₂Ph) validate the structure .
  • Mass spectrometry (HRMS) : Exact mass analysis (e.g., m/z 291.0234 for C₁₄H₁₃BrO⁺) confirms molecular composition .
  • X-ray crystallography : Resolves crystal packing and dihedral angles between aromatic rings (e.g., 3.4° in related structures) .

Advanced Question: How can researchers resolve discrepancies in reported bromination yields for this compound?

Answer:
Yield variations often stem from differences in:

  • Substrate purity : Impurities in 4-(benzyloxy)toluene precursors can divert bromination pathways. Pre-purification via column chromatography is recommended .
  • Reagent stoichiometry : Excess Br₂ (>1.1 eq.) increases over-bromination. Use precise titrations or flow chemistry for reproducibility .
  • Reaction scale : Small-scale reactions (<1 mmol) may suffer from inefficient mixing; scaling up with continuous flow reactors improves consistency .
  • Ambient moisture : Hydrolysis of Br₂ to HBr can reduce yields. Ensure anhydrous conditions and inert atmospheres .

Basic Question: What safety precautions are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. The compound is a lachrymator and may cause respiratory irritation .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile brominated byproducts .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation .
  • Waste disposal : Segregate halogenated waste and use licensed disposal services to prevent environmental release .

Advanced Question: How does the bromomethyl group influence the compound’s reactivity in cross-coupling reactions?

Answer:
The bromomethyl moiety acts as an electrophilic center for:

  • Nucleophilic substitution (SN2) : Reacts with amines, thiols, or alkoxides to form C-N, C-S, or C-O bonds. Steric hindrance from the benzyloxy group slows SN2 kinetics, requiring polar aprotic solvents (e.g., DMF) .
  • Suzuki-Miyaura coupling : Requires Pd catalysts (e.g., Pd(PPh₃)₄) to couple with boronic acids, forming biaryl derivatives. The benzyloxy group may coordinate Pd, necessitating optimized ligand ratios .
  • Radical reactions : Under blue LED light, the C-Br bond undergoes homolytic cleavage for C-C bond formation (e.g., with alkenes) .

Basic Question: What are the primary research applications of this compound in organic synthesis?

Answer:

  • Pharmaceutical intermediates : Serves as a precursor for antitumor agents or enzyme inhibitors via functionalization of the bromomethyl group .
  • Polymer chemistry : Initiates controlled radical polymerization (ATRP) to synthesize functionalized polymers .
  • Material science : Used to derivatize surfaces (e.g., silica nanoparticles) for sensor development .

Advanced Question: How can mechanistic studies elucidate competing pathways in etherification reactions involving this compound?

Answer:

  • Kinetic isotope effects (KIE) : Compare reaction rates using deuterated analogs to identify rate-determining steps (e.g., proton transfer in acid-catalyzed etherification) .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) map transition states and predict regioselectivity in cross-etherifications .
  • Trapping experiments : Use radical scavengers (e.g., TEMPO) to detect radical intermediates in photoinduced reactions .

Basic Question: How does the benzyloxy group affect the compound’s stability under acidic/basic conditions?

Answer:

  • Acidic conditions : The benzyloxy group is hydrolyzed to phenolic derivatives via H⁺-assisted cleavage of the C-O bond. Stability decreases below pH 3 .
  • Basic conditions : Resists hydrolysis due to electron-donating effects of the benzyl group, but prolonged exposure to strong bases (e.g., NaOH) may degrade the bromomethyl group .

Advanced Question: What strategies address low yields in multi-step syntheses involving this compound?

Answer:

  • Protecting group strategies : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired side reactions .
  • Flow chemistry : Sequential reactors enable precise control of reaction parameters (e.g., residence time, temperature) for each step .
  • In-line purification : Couple reaction steps with automated chromatography to isolate intermediates, minimizing cumulative yield losses .

Properties

IUPAC Name

1-(bromomethyl)-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZAFUOYPXXJKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90440850
Record name 4-Benzyloxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-60-5
Record name 4-Benzyloxybenzyl bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-(bromomethyl)benzene
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Synthesis routes and methods I

Procedure details

To a cold suspension of 4-benzyloxybenzyl alcohol 9-1 (21.4 g, 0.10 mol) in ether (250 ml) was added phosphorus tribromide (10.8 g, 40 mmol) as in Example 7. Recovered 27.2 g of white solid which was recrystallized from hexane (200 ml). Obtained pure bromide 9-2.
Quantity
21.4 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (4-(benzyloxy)phenyl)methanol (21.4 g, 100 mmol) in diethyl ether (250 mL) at 0° C. was added phosphorous tribromide (10.8 g, 40 mmol) and stirred at 0° C. for minutes and at room temperature for 3 hours. The reaction was quenched with water and the layers were separated. The organic layer was washed with water (2×400 mL), saturated sodium bicarbonate (2×400 mL), and brine. The ether layer was dried over sodium sulfate, filtered and concentrated in vacuo to afford 1-(benzyloxy)-4-(bromomethyl)benzene (746).
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
10.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To 4-benzyloxybenzyl alcohol (8.1 g, 37.8 mmol) in dichloromethane (160 mL) was added N-bromosuccinimide (7.4 g, 41.6 mmol) followed by portionwise addition of triphenylphosphine (10.9 g, 41.6 mmol). The reaction mixture was stirred at room temperature for 5 minutes, and was then concentrated in vacuo. Purification by flash chromatography, eluting with 80:20 hexanes/ethyl acetate, provided 9.7 g (92%) of 1 as a white solid.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step Two
Name
Yield
92%

Synthesis routes and methods IV

Procedure details

A mixture of (4-(benzyloxy)phenyl)methanol (2.14 g) and lithium bromide (1.0 g) in N,N-dimethylformamide (20 mL) was cooled to 0° C. To this solution was added PBr3 (1.0 mL). The solution was stirred at room temperature for 2 hours. The reaction mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with additional ethyl acetate, twice. The combined organic layers were washed with brine, dried over MgSO4, filtered, and concentrated. The residue was purified by flash column chromatography on silica gel eluting with 5% ethyl acetate in hexanes to provide the title compound.
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

1-(Benzyloxy)-4-(bromomethyl)benzene
1-(Benzyloxy)-4-(bromomethyl)benzene
1-(Benzyloxy)-4-(bromomethyl)benzene
1-(Benzyloxy)-4-(bromomethyl)benzene
1-(Benzyloxy)-4-(bromomethyl)benzene
1-(Benzyloxy)-4-(bromomethyl)benzene

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